

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde properties and characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(1H-Pyrazol-1-ylmethyl)benzaldehyde
Cat. No.:	B1288086

[Get Quote](#)

Technical Guide: 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a biologically relevant pyrazole moiety linked by a methylene bridge, makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules.^[1] This compound serves as a key precursor in the development of novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.^[1] Its utility also extends to the creation of advanced materials such as polymers and dyes.^[1] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and key characterization data.

Properties and Characteristics

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde is typically a light yellow solid at room temperature. ^[1] It is stable under recommended storage conditions (0-8°C) and is compatible with a range of standard organic chemistry reagents.^[1] The aldehyde functional group is a key reactive site,

readily participating in reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases, allowing for extensive derivatization. The pyrazole ring provides a scaffold known for its prevalence in pharmacologically active compounds.

Physicochemical Data

The following table summarizes the key physicochemical properties of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**.

Property	Value	Reference / Note
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[1]
Molecular Weight	186.21 g/mol	[1]
CAS Number	887922-90-9	[1]
Appearance	Light yellow solid	[1]
Purity	≥ 95% (by NMR)	[1]
Melting Point	57 °C	
Boiling Point	369.5 ± 25.0 °C	(Predicted)
Density	1.12 ± 0.1 g/cm ³	(Predicted)
pKa	1.90 ± 0.10	(Predicted)
Storage Conditions	0-8°C	[1]

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and quality control of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**. The expected spectral characteristics are outlined below.

Technique	Data / Expected Peaks
¹ H NMR	Expected signals include: a singlet for the aldehyde proton (~9.9-10.1 ppm), doublets for the aromatic protons of the benzaldehyde ring (~7.4-7.9 ppm), a singlet for the methylene bridge protons (~5.4 ppm), and signals for the three protons on the pyrazole ring (~6.3, 7.5, and 7.6 ppm).
¹³ C NMR	Expected signals include: a signal for the aldehyde carbonyl carbon (~192 ppm), aromatic carbons (~120-140 ppm), the methylene bridge carbon (~55-60 ppm), and carbons of the pyrazole ring (~107, 130, 141 ppm).
IR	Key vibrational bands are expected for: C=O stretching of the aldehyde (~1700 cm ⁻¹), C=N stretching of the pyrazole ring (~1500-1600 cm ⁻¹), and aromatic C-H stretching (~3000-3100 cm ⁻¹).
MS (ESI)	The expected mass-to-charge ratio for the protonated molecule [M+H] ⁺ would be approximately 187.08.

Experimental Protocols

The most common and efficient method for the preparation of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde** is the N-alkylation of pyrazole with a suitable benzyl halide derivative.

Synthesis of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**

This protocol details the synthesis via the N-alkylation of 1H-Pyrazole with 4-(bromomethyl)benzaldehyde.

Reaction Scheme:

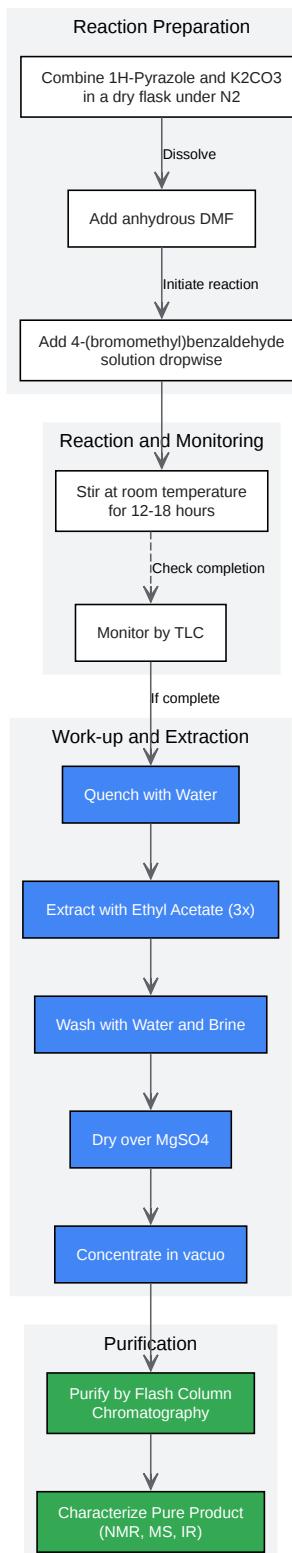
Materials and Reagents:

- 1H-Pyrazole
- 4-(bromomethyl)benzaldehyde
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Deionized Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Silica Gel (for column chromatography)

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-Pyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
- Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a solution concentration of approximately 0.5 M with respect to the 1H-Pyrazole.
- Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of 4-(bromomethyl)benzaldehyde (1.05 equivalents) in a small amount of anhydrous DMF dropwise to the stirred suspension.
- Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

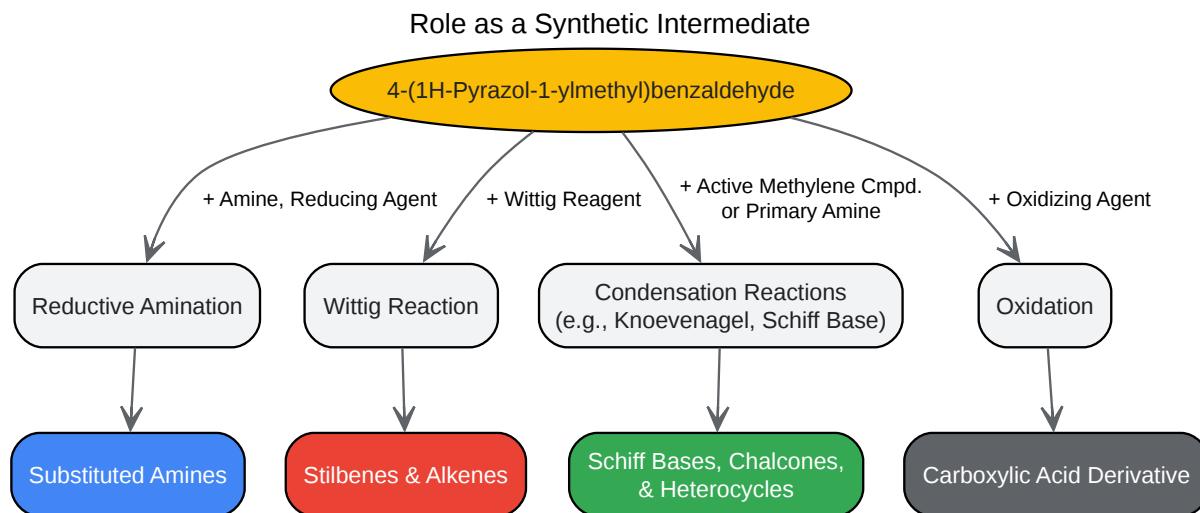
- Extraction: Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**.


Visualized Workflows and Relationships

Diagrams created with Graphviz provide a clear visual representation of the experimental and logical processes involving the title compound.

Synthesis Workflow

The following diagram illustrates the step-by-step laboratory workflow for the synthesis and purification of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde**.


Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow Diagram.

Role as a Synthetic Intermediate

This diagram illustrates the logical role of **4-(1H-Pyrazol-1-ylmethyl)benzaldehyde** as a central intermediate for creating diverse chemical scaffolds relevant to drug discovery.

[Click to download full resolution via product page](#)

Derivatization pathways from the core compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [4-(1H-Pyrazol-1-ylmethyl)benzaldehyde properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288086#4-1h-pyrazol-1-ylmethyl-benzaldehyde-properties-and-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com